molecular formula C10H22O2Sn B12554595 2,2-Di-tert-butyl-1,3,2-dioxastannolane CAS No. 142350-65-0

2,2-Di-tert-butyl-1,3,2-dioxastannolane

Cat. No.: B12554595
CAS No.: 142350-65-0
M. Wt: 292.99 g/mol
InChI Key: HMPSKYZTSCCVMA-UHFFFAOYSA-N
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Description

2,2-Di-tert-butyl-1,3,2-dioxastannolane is an organotin compound characterized by the presence of two tert-butyl groups attached to a dioxastannolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di-tert-butyl-1,3,2-dioxastannolane typically involves the reaction of di-tert-butylstannane with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the dioxastannolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Di-tert-butyl-1,3,2-dioxastannolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it back to di-tert-butylstannane.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Di-tert-butylstannane.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

2,2-Di-tert-butyl-1,3,2-dioxastannolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Di-tert-butyl-1,3,2-dioxastannolane involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and other donor atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Di-tert-butyl-1,3,2-dioxastannolane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are desired.

Properties

CAS No.

142350-65-0

Molecular Formula

C10H22O2Sn

Molecular Weight

292.99 g/mol

IUPAC Name

2,2-ditert-butyl-1,3,2-dioxastannolane

InChI

InChI=1S/2C4H9.C2H4O2.Sn/c2*1-4(2)3;3-1-2-4;/h2*1-3H3;1-2H2;/q;;-2;+2

InChI Key

HMPSKYZTSCCVMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn]1(OCCO1)C(C)(C)C

Origin of Product

United States

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